2-(1,2,4-Oxadiazol-5-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-11-14-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPGOUVRXUKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Activated Carboxylic Acids
The most widely adopted route involves cyclocondensation between amidoximes and activated benzoic acid derivatives. This method, adapted from DNA-encoded library synthesis protocols , proceeds via a three-step sequence:
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Nitrile to Amidoxime Conversion : 2-Cyanobenzoic acid reacts with hydroxylamine (NHOH) in pH 8.2 borate buffer at 25°C for 48 hours, yielding 2-amidoximobenzoic acid.
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O-Acylation : The amidoxime intermediate undergoes coupling with acylating agents (e.g., PyAOP or DMTMM) in the presence of carboxylic acids. For 2-(1,2,4-oxadiazol-5-yl)benzoic acid, self-coupling with activated benzoic acid is employed.
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Cyclodehydration : Heating the O-acylamidoxime at 90°C in pH 9.5 borate buffer for 2 hours induces cyclization, forming the oxadiazole ring .
Key Data :
| Step | Conditions | Yield | Side Products |
|---|---|---|---|
| Nitrile → Amidoxime | pH 8.2, 25°C, 48h | 92% | <5% unreacted nitrile |
| O-Acylation | PyAOP, CHCN, 25°C | 85% | 10% hydrolysis |
| Cyclodehydration | pH 9.5, 90°C, 2h | 76% | 15% amidoxime cleavage |
This method achieves moderate yields but requires stringent pH control to minimize hydrolysis .
Ullmann-Type Coupling Followed by Heterocyclization
A modified Ullmann reaction enables direct installation of the oxadiazole ring onto benzoic acid scaffolds. As demonstrated in antimicrobial agent development :
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t-Bu Protection : 2-Bromobenzoic acid is protected as its tert-butyl ester to prevent side reactions.
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Copper-Catalyzed Coupling : The protected bromide reacts with 5-substituted-1,2,4-oxadiazoles using CuI/1,10-phenanthroline in DMSO at 110°C for 24 hours.
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Deprotection : Trifluoroacetic acid (TFA) cleaves the t-Bu group, yielding the free carboxylic acid.
Optimization Insights :
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Catalyst loading: 10 mol% CuI improves coupling efficiency to 68% .
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Solvent screening identified DMSO as optimal for solubility and thermal stability.
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Deprotection with TFA/CHCl (1:1) achieves quantitative conversion without oxadiazole ring degradation .
Solid-Phase Synthesis Using Wang Resin
Solid-phase approaches enhance purification efficiency, particularly for parallel synthesis. Adapted from DNA-conjugate methodologies :
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Resin Functionalization : Wang resin is loaded with 2-fluorobenzoic acid via ester linkage.
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Nucleophilic Aromatic Substitution : The fluoride reacts with amidoximes (generated in situ from nitriles) in DMF/KCO at 60°C.
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Cyclization and Cleavage : TFA/HO (95:5) simultaneously cyclizes the oxadiazole and cleaves the product from resin.
Performance Metrics :
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Functionalization efficiency: 89% per step (HPLC monitoring)
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Purity after cleavage: 94% (LC-MS)
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A representative protocol :
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Reagent Mixing : 2-Cyanobenzoic acid, hydroxylamine hydrochloride, and benzoic acid are combined in DMF.
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Irradiation : Microwave heating at 150°C for 20 minutes under closed-vessel conditions.
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Workup : Neutralization with HCl followed by recrystallization from ethanol/water.
Comparative Analysis :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8h | 20min |
| Yield | 62% | 78% |
| Purity | 88% | 95% |
Microwave methods reduce side product formation by minimizing thermal degradation .
Enzymatic Cyclization Using Lipases
Emerging biocatalytic approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) to mediate oxadiazole formation:
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Substrate Preparation : 2-Amidoximobenzoic acid and acetyl donors (e.g., vinyl acetate) in tert-amyl alcohol.
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Enzymatic Reaction : Lipase (10 mg/mL) catalyzes transacylation at 40°C for 6 hours.
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Spontaneous Cyclization : Acetylated intermediates cyclize upon aqueous workup.
Advantages :
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No metal catalysts or harsh conditions
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Enantioselectivity observed (up to 82% ee)
Critical Comparison of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation | 76 | 89 | Moderate | Poor (toxic reagents) |
| Ullmann Coupling | 68 | 92 | High | Moderate (Cu waste) |
| Solid-Phase | 89 | 94 | High | Good (reduced solvent) |
| Microwave | 78 | 95 | Moderate | Excellent (energy efficiency) |
| Enzymatic | 70 | 90 | High | Outstanding (biodegradable) |
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares structural analogues of 2-(1,2,4-oxadiazol-5-yl)benzoic acid, highlighting substituent variations and their impact on properties:
Key Observations:
- Substituent Type : Introducing bulky groups (e.g., ethyl or chlorophenyl) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Challenges and Limitations
- Synthetic Complexity : Introducing substituents like chlorophenyl or ethyl groups requires stringent reaction conditions (e.g., Cs₂CO₃ catalysis in DMF), limiting scalability .
- Solubility Issues : Higher lipophilicity in substituted derivatives (e.g., logP >3) may necessitate formulation optimization for in vivo studies .
Biological Activity
2-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic compound characterized by its oxadiazole ring fused with a benzoic acid moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of the oxadiazole ring contribute to its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 190.16 g/mol
- Structure : The presence of the oxadiazole ring enhances the compound's electronic properties and ability to form hydrogen bonds, which are crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in therapeutic applications.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Some derivatives demonstrated a marked reduction in inflammatory markers in lipopolysaccharide (LPS)-induced models. This suggests that this compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. Studies using the MTT assay showed that certain derivatives exhibited cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. Molecular docking studies indicated that these compounds may interact with topoisomerase I, a crucial enzyme involved in DNA replication and repair .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Target Interaction : The oxadiazole moiety facilitates binding through hydrogen bonding and π-stacking interactions with proteins and nucleic acids.
- Biochemical Pathways : The compound influences various biochemical pathways related to inflammation and cell proliferation.
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound.
Study on Antimicrobial Activity
A recent study synthesized several derivatives of this compound and tested their antibacterial efficacy. Results indicated that certain compounds exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .
Anti-inflammatory Research
In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects at varying doses. The results suggested that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary
Q & A
Q. What are the established synthetic routes for preparing 2-(1,2,4-oxadiazol-5-yl)benzoic acid derivatives, and what are their key reaction conditions?
A widely validated method involves CDI-mediated cyclocondensation of substituted 4-oxochromane-2-carboxylic acids with amidoximes in DMF at 70°C for 1 hour. This protocol yields 65–85% of products after recrystallization, accommodating diverse substituents on both the benzene and oxadiazole cores . Key advantages include mild conditions, scalability, and compatibility with pharmacophore integration (e.g., chromen-4-one moieties).
Q. How is the structural confirmation of this compound derivatives typically performed in academic research?
Structural elucidation relies on <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy for functional group identification and elemental analysis for purity validation. For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) resolves bond geometries and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds in crystal packing) .
Advanced Research Questions
Q. What methodological strategies can address contradictions in biological activity data among structurally similar derivatives?
Discrepancies in activity (e.g., antimicrobial potency vs. inertness) are resolved via structure-activity relationship (SAR) studies , focusing on substituent effects. For example:
Q. How can computational chemistry be integrated into the development of these derivatives as therapeutic agents?
Molecular docking and MD simulations rationalize binding affinities to targets like aldose reductase (ALR2). For instance, computational studies revealed that 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid adopts a favorable conformation for ALR2 inhibition, corroborating in vivo efficacy in cataract prevention . Such models guide substituent selection for enhanced target engagement.
Q. What are the challenges in optimizing reaction yields for CDI-mediated synthesis, and how can they be mitigated?
While CDI-mediated reactions achieve 65–85% yields , side reactions (e.g., incomplete cyclization) may occur. Mitigation strategies include:
- Stoichiometric control of CDI to avoid over-activation.
- Solvent optimization (e.g., DMF polarity stabilizes intermediates).
- Temperature modulation to balance reaction rate and byproduct formation.
Q. How do substituent variations influence the pharmacological profile of these derivatives?
Substituents on the oxadiazole and benzoic acid rings dictate bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
